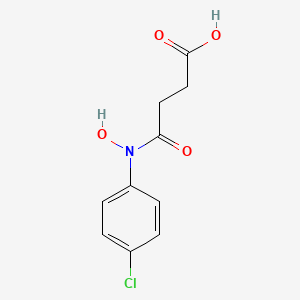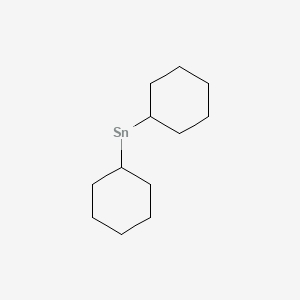
Stannane, dicyclohexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, dicyclohexyl- is an organotin compound with the chemical formula (C6H11)2SnH2. It is a member of the stannane family, which are compounds containing tin (Sn) bonded to hydrogen (H) and organic groups. Organotin compounds are widely used in various industrial and research applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Stannane, dicyclohexyl- can be synthesized through several methods, including stannylation and C-Sn coupling reactions. One common method involves the reaction of dicyclohexyltin dichloride with lithium aluminum hydride (LiAlH4) in anhydrous ether, which reduces the tin compound to the desired stannane .
Industrial Production Methods
Industrial production of stannane, dicyclohexyl- typically involves large-scale stannylation reactions. These processes are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Stannane, dicyclohexyl- undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form tin oxides.
Reduction: Can be reduced to lower oxidation states of tin.
Substitution: Undergoes nucleophilic substitution reactions where the hydrogen atoms are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Reagents such as alkyl halides and Grignard reagents are commonly used in substitution reactions.
Major Products
Oxidation: Tin oxides such as tin(II) oxide (SnO) and tin(IV) oxide (SnO2).
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin compounds depending on the substituents introduced.
Applications De Recherche Scientifique
Stannane, dicyclohexyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrostannation and stannylation reactions.
Biology: Investigated for its potential use in biological systems due to its unique reactivity.
Medicine: Explored for its potential use in drug development and as a catalyst in pharmaceutical synthesis.
Industry: Used in the production of polymers, coatings, and as a stabilizer in various industrial processes .
Mécanisme D'action
The mechanism of action of stannane, dicyclohexyl- involves the formation of stannyl radicals, which participate in chain reactions. These radicals can abstract hydrogen atoms from other molecules, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin hydride (Tributylstannane): Another organotin hydride with similar reactivity but higher toxicity.
Triphenyltin hydride (Triphenylstannane): Similar in structure but with different substituents, leading to variations in reactivity and applications.
Tetraalkynylstannanes: Used in Stille cross-coupling reactions, showcasing different reactivity patterns compared to dicyclohexylstannane
Uniqueness
Stannane, dicyclohexyl- is unique due to its specific substituents (cyclohexyl groups), which impart distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
7529-52-4 |
|---|---|
Formule moléculaire |
C12H22Sn |
Poids moléculaire |
285.01 g/mol |
Nom IUPAC |
dicyclohexyltin |
InChI |
InChI=1S/2C6H11.Sn/c2*1-2-4-6-5-3-1;/h2*1H,2-6H2; |
Clé InChI |
BRCGUTSVMPKEKH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)[Sn]C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


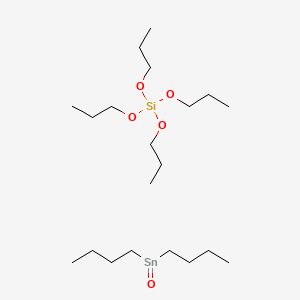
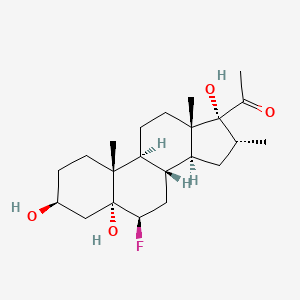

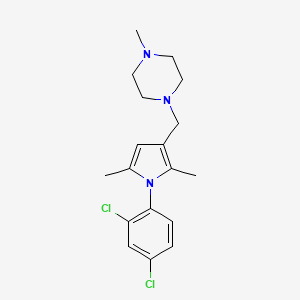


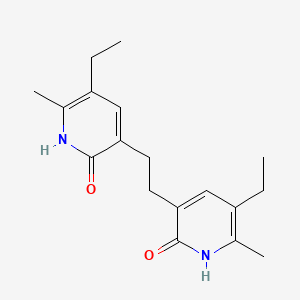
![1-[(2-Aminonaphthalen-1-yl)methyl]naphthalen-2-ol](/img/structure/B12804822.png)
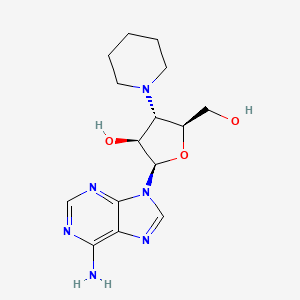
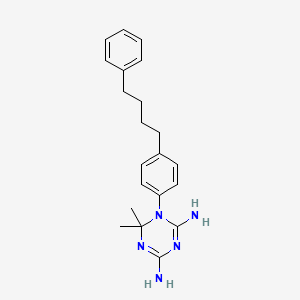
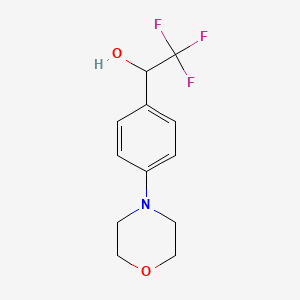
![1,3,5-Trichloro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B12804836.png)
![4-(3-Bromo-4-fluorophenyl)-5-oxo-3-[4-[2-(sulfinatoamino)ethylamino]-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazole](/img/structure/B12804847.png)
